molecular formula C14H13FO B6373033 5-(2,4-Dimethylphenyl)-2-fluorophenol CAS No. 1261963-87-4

5-(2,4-Dimethylphenyl)-2-fluorophenol

Cat. No.: B6373033
CAS No.: 1261963-87-4
M. Wt: 216.25 g/mol
InChI Key: TVSAJTYYYWADRV-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-2-fluorophenol is an aromatic compound that features a phenol group substituted with a fluorine atom and a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylphenylboronic acid and 2-fluorophenol.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed, where 2,4-dimethylphenylboronic acid reacts with 2-fluorophenol in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the coupling reaction. The use of automated purification systems can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)-2-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a transition metal catalyst.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenyl)-2H-benzotriazole: Similar in structure but contains a benzotriazole moiety instead of a fluorophenol group.

    2,4-Dimethylphenyl isocyanate: Contains an isocyanate group instead of a fluorophenol group.

Uniqueness

5-(2,4-Dimethylphenyl)-2-fluorophenol is unique due to the presence of both a fluorine atom and a phenol group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAJTYYYWADRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684130
Record name 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-87-4
Record name 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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